1-Bromocyclopent-1-ene

C–P cross-coupling organophosphorus synthesis halogen exchange

1-Bromocyclopent-1-ene (CAS 1192-04-7, molecular formula C5H7Br, molecular weight 147.01 g/mol) belongs to the vinyl bromide class, in which a bromine atom is bonded to an sp²-hybridised carbon of a cyclopentene ring. It is commercially available at ≥95% purity from multiple suppliers including Sigma-Aldrich/Enamine, Apollo Scientific, Matrix Scientific, and AK Scientific, typically requiring storage at 2–8 °C or −10 °C.

Molecular Formula C5H7Br
Molecular Weight 147.01 g/mol
CAS No. 1192-04-7
Cat. No. B075223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromocyclopent-1-ene
CAS1192-04-7
Molecular FormulaC5H7Br
Molecular Weight147.01 g/mol
Structural Identifiers
SMILESC1CC=C(C1)Br
InChIInChI=1S/C5H7Br/c6-5-3-1-2-4-5/h3H,1-2,4H2
InChIKeyXNHUZSZMXSLTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromocyclopent-1-ene (CAS 1192-04-7): A Cyclic Vinyl Bromide Building Block for Cross-Coupling, Organometallic, and Heterocyclic Synthesis


1-Bromocyclopent-1-ene (CAS 1192-04-7, molecular formula C5H7Br, molecular weight 147.01 g/mol) belongs to the vinyl bromide class, in which a bromine atom is bonded to an sp²-hybridised carbon of a cyclopentene ring [1]. It is commercially available at ≥95% purity from multiple suppliers including Sigma-Aldrich/Enamine, Apollo Scientific, Matrix Scientific, and AK Scientific, typically requiring storage at 2–8 °C or −10 °C . Its predicted physicochemical profile includes a boiling point of 139.8 °C (760 mmHg), density of 1.558 g/cm³, refractive index of 1.558, and LogP of 2.45 .

Why 1-Bromocyclopent-1-ene Cannot Be Replaced by 1-Bromocyclohexene, Aryl Bromides, or Allylic Bromocyclopentene Isomers in Defined Synthetic Sequences


Although multiple brominated cyclic alkenes share the vinyl bromide functional group, their reactivity profiles diverge substantially across cross-coupling, organometallic, and cycloisomerization manifolds. The five-membered cyclopentene ring imposes a distinct combination of ring strain, conformational rigidity, and electronic character compared to the six-membered cyclohexene analog [1]. In copper-catalyzed C–P cross-coupling, 1-bromocyclopentene and 1-bromocyclohexene gave markedly different yields with identical nucleophiles (87% vs. 84–89% with specific phosphine oxides, and both performed poorly at 28–30% with dialkyl phosphites, whereas 1-bromocycloheptene reached 69%) . Positional isomers such as 3-bromocyclopentene (allylic bromide) engage via S_N2/S_N2′ pathways fundamentally distinct from the vinylic S_N1/protonation–addition–elimination mechanisms available to 1-bromocyclopent-1-ene [2]. Aryl bromides, meanwhile, are wholly unsuitable for generating the gold(I)-catalyzed cycloisomerization products—fused and spiro bicyclic scaffolds with high Fsp³—that specifically require 1-bromoalkyne-derived bromocyclopentene intermediates [3]. These compound-class- and ring-size-dependent reactivity differences mean that substitution without validation risks reaction failure, altered regioselectivity, or product profile collapse.

Quantitative Differentiation Evidence for 1-Bromocyclopent-1-ene vs. Closest Analogs: Cross-Coupling Yields, Physical Properties, and Scaffold Diversity


Copper-Catalyzed C–P Cross-Coupling: 1-Bromocyclopentene Achieves 87% Yield with Di-o-anisylphosphine Oxide, While 1-Bromocyclohexene and 1-Bromocycloheptene Show Divergent Efficiency with Dialkyl Phosphites

In a systematic study of copper-catalyzed C–P cross-coupling of cycloalkenyl bromides with secondary phosphine oxides, 1-bromocyclopentene reacted with di-o-anisylphosphine oxide to give product 9d in 87% isolated yield under optimized conditions (CuI 10 mol%, DMEDA 30 mol%, Cs₂CO₃, NaI, dioxane, 110 °C, 20 h) . Under identical conditions, the six-membered analog 1-bromocyclohexene afforded products 7b–f with diarylphosphine oxides in 84–89% yields . Critically, when the nucleophile was switched to dialkyl phosphites (diisopropyl phosphite), 1-bromocyclopentene gave a poor 28–30% yield (product 9k), comparable to 1-bromocyclohexene (28–30%, product 7k), while the seven-membered 1-bromocycloheptene achieved a substantially higher 69% yield (product 8k) . With diphenylphosphine oxide and Cs₂CO₃, 1-bromocyclopentene gave only traces of cross-coupling product 9a along with 17% of bis-adduct 25, whereas switching to K₂CO₃ restored selectivity to 84% yield of 9a .

C–P cross-coupling organophosphorus synthesis halogen exchange

Physical Property Differentiation: 1-Bromocyclopentene Exhibits 8.4% Higher Density and a 25.4 °C Lower Boiling Point than 1-Bromocyclohexene, Facilitating Separation and Purification

1-Bromocyclopentene (C₅H₇Br, MW 147.01) has a calculated density of 1.558 g/cm³ and a boiling point of 139.84 °C at 760 mmHg, with a refractive index of 1.558 and a flash point of 44.49 °C . The six-membered ring analog 1-bromocyclohexene (C₆H₉Br, MW 161.04) has a calculated density of 1.437 g/cm³, a boiling point of 165.21 °C at 760 mmHg, and a refractive index of 1.538 . The five-membered vinyl bromide thus has a 25.4 °C lower boiling point and an 8.4% higher density than the six-membered analog, differences sufficient for separation by fractional distillation or chromatographic mobility. The LogP of 2.45 for 1-bromocyclopentene is slightly higher than the LogP reported for the allylic isomer 3-bromocyclopentene (LogP 2.10) , indicating marginally greater lipophilicity.

physicochemical properties purification chromatography

Gold(I)-Catalyzed Cycloisomerization of 1-Bromoalkynes Provides Regiospecific and Stereospecific Access to 1-Bromocyclopentene Derivatives as 3D Scaffolds with High Fsp³, Enabling the First Total Synthesis of Sinensine B

The gold(I)-catalyzed cycloisomerization of unbiased 1-bromoalkynes proceeds regiospecifically and stereospecifically to yield 1-bromocyclopentene derivatives, which were subsequently elaborated via Suzuki coupling, ozonolysis, and condensation to produce 2,5-disubstituted pyridines [1]. The overall sequence from 1-bromoalkynes to pyridines was achieved in four steps, with the ozonolysis/condensation sequence optimized to 47% combined yield [1]. This methodology was applied to the first total synthesis of the natural product Sinensine B, and the bromocyclopentene intermediates were highlighted as an 'excellent library of diverse 3D scaffolds for medicinal chemistry containing a high Fsp³' [2][3]. The reaction tolerates both electron-donating and electron-withdrawing aryl groups introduced via Suzuki coupling, as well as ortho-, meta-, and para-substitution [1]. Notably, aryl bromides cannot serve as surrogates for this transformation, as the C(sp³)–H activation/cycloisomerization is mechanistically unique to the 1-bromoalkyne substrate class [2].

gold catalysis C–H activation medicinal chemistry natural product synthesis

Selective Br/Mg Exchange on 1,2-Dibromocyclopentene Enables Sequential Mono- (65–82%) and 1,2-Difunctionalization (63–79%) of Cyclopentene Derivatives

Treatment of 1,2-dibromocyclopentene with iPrMgCl·LiCl effects a single Br/Mg exchange to afford the corresponding β-bromocyclopentenylmagnesium reagent, which reacts with various electrophiles in 65–82% isolated yields [1]. In the presence of a secondary alkylmagnesium halide and Li₂CuCl₄ (2 mol%), the remaining bromine undergoes substitution, enabling 1,2-difunctionalization of the cyclopentene core in 63–79% yields [1]. The analogous monofunctionalization of 1-bromocyclopent-1-ene itself via direct Grignard formation or lithium–halogen exchange is a well-established transformation in the vinyl bromide class, with vinyl Grignard formation being thermodynamically more favorable than alkyl Grignard formation due to the higher s-character of the C–Br bond [2].

organomagnesium chemistry halogen–metal exchange cyclopentene functionalization

Hydrolysis Mechanism of 1-Bromocyclopent-1-ene (Vinyl Bromide) vs. Chlorocyclopentane (Alkyl Halide): Mechanistic Divergence Under Acidic and Basic Conditions

A mechanistic analysis comparing the hydrolysis of 1-bromocyclopent-1-ene (vinyl bromide) and chlorocyclopentane (saturated alkyl chloride) reveals fundamentally different rate-limiting steps and pH dependencies [1]. Under basic conditions, hydrolysis of the vinyl bromide must proceed via S_N1 with formation of a high-energy vinyl cation—a pathway described as 'as good as impossible' due to the extreme instability of the vinyl cation intermediate [1]. Under acidic conditions, the vinyl bromide hydrolyzes via a protonation–addition–elimination (P-A-E) sequence where protonation of the alkene is rate-limiting; the resulting enol tautomerizes to a ketone [1]. In contrast, chlorocyclopentane undergoes S_N1 (acidic, rate-limiting loss of chloride to form a secondary carbocation) or S_N2 (basic, rate-limited by steric hindrance at the secondary α-carbon) [1]. The overall prediction is that under basic conditions, the alkyl chloride hydrolyzes significantly faster, while under acidic conditions the relative rates depend on the competing activation barriers for vinyl bromide protonation vs. alkyl chloride ionization [1].

hydrolysis mechanism vinyl cation reactivity

Validated Application Scenarios for 1-Bromocyclopent-1-ene in Cross-Coupling, Heterocycle Synthesis, and Organometallic Chemistry


Synthesis of Cycloalkenylphosphine Oxide Ligands and Reagents via Copper-Catalyzed C–P Cross-Coupling

1-Bromocyclopent-1-ene is a competent electrophile in copper-catalyzed C–P bond formation with diarylphosphine oxides, achieving up to 87% isolated yield with di-o-anisylphosphine oxide, and 84% with diphenylphosphine oxide when K₂CO₃ is used as base . The resulting cyclopentenylphosphine oxides serve as ligands for transition-metal catalysis or as intermediates for further functionalization via conjugate addition to give bis(phosphinoyl)cyclopentanes . Users should note that dialkyl phosphites give poor yields (28–30%), and the seven-membered ring analog 1-bromocycloheptene should be selected instead if dialkyl phosphite coupling is the primary goal .

Modular Synthesis of 2,5-Disubstituted Pyridines and Fused Bicyclic Heterocycles via Gold(I)-Catalyzed Cycloisomerization / Suzuki Coupling / Ozonolysis Sequence

1-Bromocyclopent-1-ene derivatives, generated regiospecifically and stereospecifically from 1-bromoalkynes via gold(I) catalysis, serve as key intermediates in a four-step route to 2,5-disubstituted pyridines [1]. The modular nature of this sequence permits independent variation of substituents at the 2-position (via Suzuki coupling) and the 5-position (derived from the starting bromoalkyne), enabling library synthesis. This methodology was validated by the first total synthesis of the natural product Sinensine B, and the bromocyclopentene intermediates represent high-Fsp³ scaffolds directly applicable to medicinal chemistry lead generation [1][2].

Sequential 1,2-Difunctionalization of Cyclopentene Cores via Controlled Br/Mg Exchange for Medicinal Chemistry Library Production

Using 1,2-dibromocyclopentene (the dibromo precursor to 1-bromocyclopent-1-ene), a single Br/Mg exchange with iPrMgCl·LiCl followed by electrophile trapping installs the first substituent in 65–82% yield, and subsequent copper-catalyzed substitution of the remaining bromide enables installation of a second, different substituent in 63–79% overall yield [3]. This strategy is particularly valuable for constructing 1,2-disubstituted cyclopentene libraries where the vinyl bromide of 1-bromocyclopent-1-ene itself provides the entry point for the first functionalization via Grignard or lithium–halogen exchange chemistry.

Vinyl Bromide Electrophile in Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) for sp²–sp² and sp²–sp Carbon–Carbon Bond Formation

As a cyclic vinyl bromide, 1-bromocyclopent-1-ene is a standard substrate for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura (with aryl/alkenyl boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings [4]. The vinyl bromide moiety engages the Pd(0) oxidative addition step that is common to all three manifolds, enabling the construction of aryl-cyclopentene, alkenyl-cyclopentene, and alkynyl-cyclopentene linkages. The LogP of 2.45 and boiling point of ~140 °C facilitate standard extractive workup and chromatographic purification of coupling products .

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